molecular formula C8H6Br2 B1149547 1-Bromo-4-(2-bromoethenyl)benzene CAS No. 115665-68-4

1-Bromo-4-(2-bromoethenyl)benzene

Cat. No.: B1149547
CAS No.: 115665-68-4
M. Wt: 261.94124
InChI Key:
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Description

1-Bromo-4-(2-bromoethenyl)benzene, also known as 1-Bromo-4-(2-bromoethyl)benzene, is an organobromine compound with a molecular formula of C8H7Br2. It is a colorless liquid with a boiling point of 97.7 °C and a melting point of -38.3 °C. It is soluble in organic solvents such as ethanol, acetone, and ether. This compound is used as a reagent in organic synthesis, as a catalyst in the polymerization of styrene, and as a flame retardant.

Scientific Research Applications

  • Synthesis and Application in Organic Chemistry : 1-Bromo-4-(2-bromoethenyl)benzene is used as a precursor for various organic synthesis processes. For instance, it has been involved in the generation of phenyllithium intermediates, which are useful in organic synthesis (Schlosser & Castagnetti, 2001).

  • Role in the Synthesis of Functionalized Benzenes : This compound plays a role in the synthesis of functionalized benzenes, such as those with bromo, boryl, and stannyl groups. These compounds are valuable in developing new materials and chemicals (Reus et al., 2012).

  • Use in Halogenation Reactions : It is used in ring halogenation reactions of polyalkylbenzenes, which are important in the pharmaceutical and agrochemical industries (Bovonsombat & Mcnelis, 1993).

  • In the Field of Material Science : The compound is also used in the synthesis of materials with specific optical properties, such as certain photoluminescent compounds (Zuo-qi, 2015).

  • Kinetic Studies in Chemistry : Kinetic studies involving this compound help in understanding reaction mechanisms and can guide the development of more efficient chemical processes (Chuchani & Martín, 1990).

  • As a Building Block in Nanotechnology : This compound is a precursor in the bottom-up synthesis of graphene nanoribbons, highlighting its importance in nanotechnology and materials science (Patil et al., 2012).

  • In the Synthesis of Dendritic Structures : Its role in the construction of dendritic carbosilanes illustrates its utility in creating complex molecular architectures (Casado & Stobart, 2000).

  • Electronics and Molecular Wires : The compound serves as a building block for molecular wires in the field of molecular electronics (Stuhr-Hansen et al., 2005).

  • Catalysis and Chemical Transformations : It is used in palladium-catalyzed reactions for the synthesis of complex organic structures (Pan et al., 2014).

  • In Organometallic Synthesis : It has been utilized as a starting material for organometallic synthesis, demonstrating its versatility in different chemical reactions (Porwisiak & Schlosser, 1996).

Properties

IUPAC Name

1-bromo-4-(2-bromoethenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2/c9-6-5-7-1-3-8(10)4-2-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASXNYRCBGBZJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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